![molecular formula C10H11NO B169619 3-Ethylindolin-2-one CAS No. 15379-45-0](/img/structure/B169619.png)
3-Ethylindolin-2-one
Overview
Description
3-Ethylindolin-2-one is a chemical compound with the molecular formula C10H11NO and a molecular weight of 161.2 g/mol . It is used for research purposes.
Synthesis Analysis
A synthetic protocol has been developed for the synthesis of 3-substituted-3-hydroxy-indolin-2-ones. A wide variety of 3-hydroxyindolin-2-ones were synthesized in good yields under metal-free conditions via three-component coupling of N-protected isatin, aryne precursor, and 1,3-cyclodione .Scientific Research Applications
Enhanced Bioavailability in Nasal Drug Administration
Research on the compound 3,3-bis(4-pyridylmethyl)-1-phenylindolin-2-one, an experimental cognition-enhancing drug, showed that nasal administration significantly improved its bioavailability in rats compared to oral dosing. However, this method did not enhance brain delivery of the drug, which contrasts with reports of other substances achieving direct brain access through nasal administration (Hussain et al., 1990).
Fluorescent Probes for Metal Detection
A study involving a rhodamine-azacrown derivative, which structurally includes the 3-ethylindolin-2-one moiety, found that it effectively detected Al³⁺ and Fe³⁺ ions in different solvents. The probe showed selective response to Al³⁺ in acetonitrile and binding in a 1:1 mode in aqueous solutions, and a 2:1 mode in acetonitrile. This demonstrates the utility of this compound derivatives in fluorescent probes for metal ion detection (Fang et al., 2014).
Synthesis of Bioactive Compounds
Research has demonstrated the use of compounds related to this compound in the synthesis of biologically significant molecules. For example, ethylenediamine diacetate-catalyzed reactions were used to synthesize 2,3-dihydroquinazolin-4(1H)-ones and their spirooxindole derivatives, highlighting the importance of these compounds in creating biologically active substances (Narasimhulu & Lee, 2011).
Development of 3′,4′-Dihydrospiro[pyrrol-3,2′-oxindoles]
A study focused on the synthesis of 3′,4′-dihydrospiro[pyrrol-3,2′-oxindoles] using 3-aminoindolin-2-ones, demonstrating their potential as biologically active molecules. The process involved a cascade Michael/cyclization reaction and highlighted the diverse applications of this compound derivatives in pharmaceutical chemistry (Wang et al., 2015).
Application in Anti-inflammatory Drugs
Luteolin, a compound structurally related to this compound, has been identified in various plants and exhibits strong anti-inflammatory activity both in vitro and in vivo. Its derivatives, like luteolin-7-O-glucoside, also show anti-inflammatory properties. This indicates the potential for developing anti-inflammatory drugs using compounds related to this compound (Aziz, Kim, & Cho, 2018).
Mechanism of Action
Target of Action
3-Ethylindolin-2-one, like other indolin-2-one derivatives, primarily targets antioxidant mechanisms . These compounds have been found to have high antioxidant activity, which is crucial in neutralizing harmful free radicals in the body .
Mode of Action
The mode of action of this compound involves its interaction with antioxidant mechanisms. The compound’s electron-donating substituents increase the proton affinity, which is a key factor in its antioxidant activity . The compound’s interaction with these targets results in a decrease in the bond dissociation enthalpy and ionization potential, further enhancing its antioxidant activity .
Biochemical Pathways
The biochemical pathways affected by this compound are primarily related to the body’s antioxidant mechanisms . By interacting with these pathways, this compound can effectively neutralize free radicals, thereby preventing oxidative stress and associated damage to cells and tissues .
Result of Action
The primary result of this compound’s action is its potent antioxidant activity. By neutralizing harmful free radicals, it helps prevent oxidative stress and associated cellular damage . This can have a protective effect against various diseases associated with oxidative stress, such as cardiovascular disease, neurodegenerative disease, and aging .
Biochemical Analysis
Biochemical Properties
3-Ethylindolin-2-one, as an indole derivative, may interact with multiple receptors, contributing to its potential therapeutic applications
Cellular Effects
Indole derivatives have been reported to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities Therefore, it is plausible that this compound could influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
Given its structural similarity to other indole derivatives, it might exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Metabolic Pathways
Indole derivatives are known to be involved in various metabolic pathways
properties
IUPAC Name |
3-ethyl-1,3-dihydroindol-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO/c1-2-7-8-5-3-4-6-9(8)11-10(7)12/h3-7H,2H2,1H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IPHNYSQCMZUVDY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1C2=CC=CC=C2NC1=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00324172 | |
Record name | 3-ethyl-1,3-dihydro-2H-indol-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00324172 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
15379-45-0 | |
Record name | 15379-45-0 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=405958 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3-ethyl-1,3-dihydro-2H-indol-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00324172 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What spectroscopic data was used to characterize 3-ethylindolin-2-one?
A1: The researchers primarily utilized Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Electrospray Ionization Mass Spectrometry (HR ESI-MS) to determine the structure of this compound []. NMR provides information about the connectivity and environment of atoms within a molecule, while HR ESI-MS gives an accurate mass measurement, aiding in the determination of the compound's molecular formula.
Q2: Was the this compound isolated as a single stereoisomer?
A2: No, the investigation using chiroptical methods revealed that the isolated this compound was a racemic mixture []. This means it contained both possible enantiomers in equal amounts. Further research might explore the separation of these enantiomers and investigate if any differences in biological activity exist between them.
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